![molecular formula C23H34O6 B13858461 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol, also known as (5a,11ß)-11-hydroxy-17,20:20,21-bis[methylenebis(oxy)]-pregnan-3-one, is a synthetic steroid compound with the molecular formula C23H34O6 and a molecular weight of 406.51 g/mol . This compound is characterized by its unique structure, which includes two methylenebis(oxy) groups attached to the pregnan backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the methylenebis(oxy) groups and the hydroxylation at the 11-position. The reaction conditions often involve the use of protecting groups, selective oxidizing agents, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11-position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The methylenebis(oxy) groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The methylenebis(oxy) groups may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.
Prednisolone: A synthetic steroid used to treat inflammatory conditions.
Dexamethasone: A potent synthetic steroid with anti-inflammatory and immunosuppressant effects.
Uniqueness
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol is unique due to its dual methylenebis(oxy) groups, which confer distinct chemical and biological properties compared to other steroids. This structural feature may enhance its stability and specificity in targeting steroid receptors.
Properties
Molecular Formula |
C23H34O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
InChI |
InChI=1S/C23H34O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h14,16-19,25H,3-13H2,1-2H3/t14-,16-,17-,18-,19+,20-,21-,22+,23?/m0/s1 |
InChI Key |
WMOCWGJGTDLMSA-SUYFMUOVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)

![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)

![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
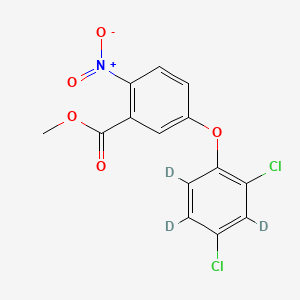
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
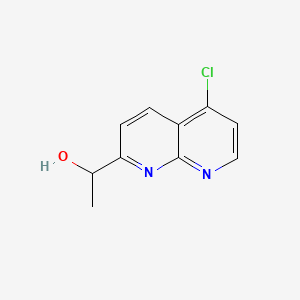
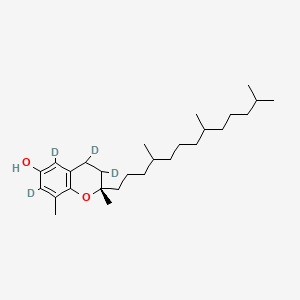
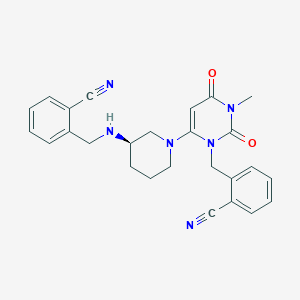
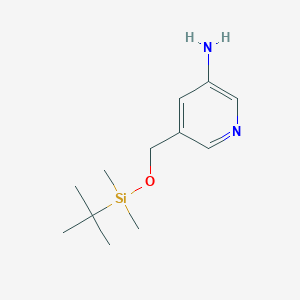
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
